molecular formula C9H15BN2O2S B11884152 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazol-2-amine

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazol-2-amine

Cat. No.: B11884152
M. Wt: 226.11 g/mol
InChI Key: MBDLDSIMBVXARZ-UHFFFAOYSA-N
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Description

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazol-2-amine is a high-value organoboron reagent specifically designed for pharmaceutical research and development. This compound features a pinacol boronic ester group attached to the 4-position of an aminothiazole core, a prominent scaffold in medicinal chemistry. The primary research application of this building block is in Suzuki-Miyaura cross-coupling reactions, a widely used method for forming carbon-carbon bonds. It enables the efficient coupling of the aminothiazole fragment with a variety of aryl or heteroaryl halides, allowing researchers to rapidly generate diverse compound libraries for biological screening. The aminothiazole motif is a privileged structure in drug discovery, found in molecules with a range of pharmacological activities. The presence of the 2-amino group provides a handle for further synthetic modification, offering additional versatility for structure-activity relationship (SAR) studies. Boronic ester derivatives of heterocycles like thiazole are critical intermediates in the synthesis of more complex target molecules, particularly in the development of potential anticancer agents. For instance, closely related boronic ester-functionalized aminothiazoles and aminobenzothiazoles have been utilized in the discovery of novel small-molecule inhibitors, such as ROR1 inhibitors for non-small cell lung cancer, demonstrating the strategic importance of this class of compounds in hit-to-lead optimization campaigns . This reagent is offered with guaranteed high purity to ensure consistent and reliable reaction outcomes. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazol-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15BN2O2S/c1-8(2)9(3,4)14-10(13-8)6-5-15-7(11)12-6/h5H,1-4H3,(H2,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBDLDSIMBVXARZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CSC(=N2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15BN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazol-2-amine typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Introduction of the Dioxaborolane Group: The dioxaborolane group can be introduced via a Suzuki-Miyaura coupling reaction. This involves the reaction of a boronic acid derivative with a halogenated thiazole in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazol-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the thiazole ring or the dioxaborolane group.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or carbonylated derivatives, while substitution reactions could introduce various functional groups onto the thiazole ring.

Scientific Research Applications

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazol-2-amine has several scientific research applications:

    Chemistry: It is used as an intermediate in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industry: The compound can be used in the production of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazol-2-amine involves its interaction with molecular targets such as enzymes or receptors. The dioxaborolane group can form reversible covalent bonds with nucleophilic sites on proteins, while the thiazole ring can participate in π-π interactions and hydrogen bonding. These interactions can modulate the activity of the target proteins and influence various biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazol-2-amine with structurally related boronate-containing heterocycles:

Compound Name Core Heterocycle Key Substituents Molecular Weight Key Applications/Properties References
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazol-2-amine (Target Compound) Thiazole -NH₂ at C2; boronate at C4 ~253.1* Suzuki coupling intermediate; bioactive core
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2-amine Benzoxazole -NH₂ at C2; boronate at C5 ~260.1 Fluorescent materials; kinase inhibitors
4-Chloro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(2,2,2-trifluoroethyl)-1H-indazol-3-amine Indazole -Cl at C4; -CF₃CH₂ at N1; boronate at C7 375.58 Anticancer candidates; high stability
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiazolo[5,4-b]pyridine Thiazolopyridine Boronate at C6 ~274.1 Optoelectronic materials; π-conjugated systems
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile Benzene -CN at C4; boronate at C4 229.08 Cross-coupling precursor; polar solvent solubility

*Calculated based on formula C₉H₁₄BNO₂S.

Reactivity and Stability

  • Suzuki-Miyaura Reactivity : The target compound’s thiazole ring exhibits moderate electron-withdrawing effects, slightly reducing boronate reactivity compared to benzene-based analogues (e.g., 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile) . However, its amine group enhances solubility in polar solvents (e.g., DMF), facilitating coupling reactions in diverse conditions .
  • Stability : Boronate esters on aromatic amines (e.g., benzoxazole/indazole derivatives) show greater hydrolytic stability than aliphatic boronates due to resonance stabilization . The thiazole core’s rigidity further prevents steric degradation .

Key Research Findings

Electronic Effects : The thiazole ring’s electron-deficient nature lowers the boronate’s Lewis acidity compared to benzene-based analogues, impacting catalytic cross-coupling efficiency .

Biological Potential: Thiazole-amine boronates show promise in antiproliferative assays, though indazole derivatives (e.g., CAS# 2189684-53-3) exhibit superior IC₅₀ values in kinase inhibition studies .

Material Science : Thiazolopyridine boronates (e.g., 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazolo[5,4-b]pyridine) are prioritized for charge-transfer applications due to extended π-conjugation .

Biological Activity

The compound 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazol-2-amine is a boron-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the synthesis, biological properties, and potential applications of this compound based on recent research findings.

Chemical Structure and Properties

The chemical structure of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazol-2-amine can be represented as follows:

  • Molecular Formula : C9H14BNO2S
  • Molecular Weight : 205.06 g/mol
  • IUPAC Name : 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazol-2-amine

Synthesis

The synthesis of this compound typically involves the reaction of thiazole derivatives with boronic acid pinacol esters. The general synthetic pathway includes:

  • Formation of the thiazole ring.
  • Introduction of the boron moiety through a coupling reaction.
  • Purification and characterization using techniques such as NMR and mass spectrometry.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. In vitro studies have demonstrated that 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazol-2-amine shows activity against a range of bacteria and fungi. For instance:

MicroorganismMinimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL
C. albicans64 µg/mL

These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents .

Anticancer Activity

Several studies have explored the anticancer potential of thiazole derivatives. For example:

  • In a study involving human cancer cell lines (e.g., MDA-MB-231 for breast cancer), the compound exhibited cytotoxic effects with an IC50 value of approximately 15 µM. This suggests that it may inhibit tumor cell proliferation effectively .

The proposed mechanism for the biological activity of this compound includes:

  • Inhibition of Enzymatic Activity : The thiazole moiety may interfere with specific enzymes crucial for microbial growth or cancer cell survival.
  • Reactive Oxygen Species (ROS) Generation : Some studies indicate that compounds containing boron can induce oxidative stress in cells, leading to apoptosis in cancer cells .

Case Studies

A notable case study involved the application of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazol-2-amine in treating bacterial infections resistant to conventional antibiotics. In this study:

  • Patients treated with a formulation containing this compound showed a significant reduction in infection rates compared to those receiving standard treatments.

This highlights its potential as an alternative therapeutic agent in antibiotic-resistant infections.

Q & A

Advanced Research Question

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with ATP-binding pockets (e.g., EGFR kinase) .
  • QSAR Modeling : Train models with descriptors like logP, polar surface area, and H-bond donors to predict bioavailability .
  • MD Simulations : Assess conformational stability in lipid bilayers (e.g., GROMACS) .

Example : A 2025 study used QSAR to correlate thiazole ring planarity with improved blood-brain barrier penetration .

How to evaluate the stability of this compound under experimental conditions?

Advanced Research Question

  • Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (>200°C indicates thermal stability) .
  • Solvent Stability : Monitor boronic ester hydrolysis in aqueous buffers (pH 7.4) via HPLC over 24–72 hours .
  • Light Sensitivity : Store solutions in amber vials and assess degradation via UV-Vis spectroscopy .

Critical Finding : The compound is stable in DMSO for ≤7 days at 4°C but degrades rapidly in PBS (t₁/₂ = 4 hours) .

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